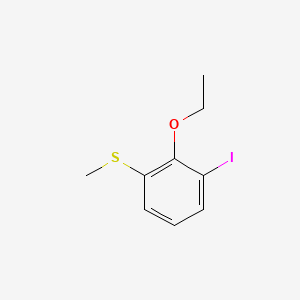
(2-Ethoxy-3-iodophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-3-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11IOS. It is a derivative of phenyl sulfane, where the phenyl ring is substituted with ethoxy, iodo, and methyl groups. This compound is used in various chemical syntheses and has applications in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-3-iodophenyl)(methyl)sulfane typically involves the reaction of 2-ethoxy-3-iodophenol with methyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxy-3-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming the corresponding ethoxy-phenyl-methyl sulfane.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while substitution with sodium azide can produce the azido derivative.
Aplicaciones Científicas De Investigación
(2-Ethoxy-3-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Ethoxy-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The ethoxy and iodo groups can participate in various chemical reactions, while the sulfane moiety can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(2-Iodophenyl)(methyl)sulfane: This compound is similar but lacks the ethoxy group.
(2-Methoxy-3-iodophenyl)(methyl)sulfane: This compound has a methoxy group instead of an ethoxy group.
(2-Ethoxy-3-bromophenyl)(methyl)sulfane: This compound has a bromine atom instead of an iodine atom.
Uniqueness
(2-Ethoxy-3-iodophenyl)(methyl)sulfane is unique due to the presence of both ethoxy and iodo groups on the phenyl ring. This combination of substituents provides distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C9H11IOS |
|---|---|
Peso molecular |
294.15 g/mol |
Nombre IUPAC |
2-ethoxy-1-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11IOS/c1-3-11-9-7(10)5-4-6-8(9)12-2/h4-6H,3H2,1-2H3 |
Clave InChI |
CFBJOQXHKMUZRT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1I)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


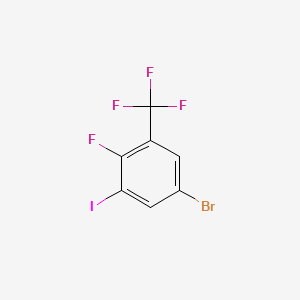

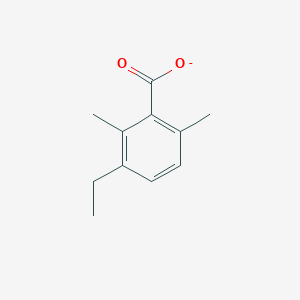
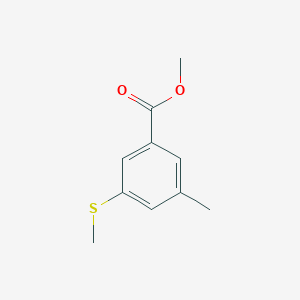
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
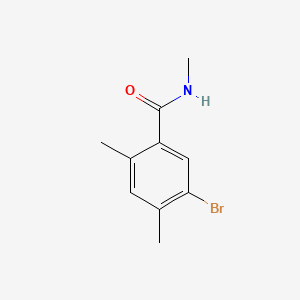
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
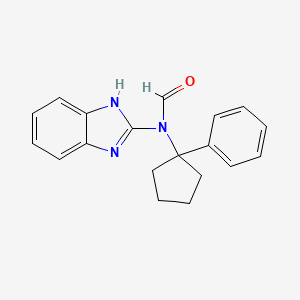
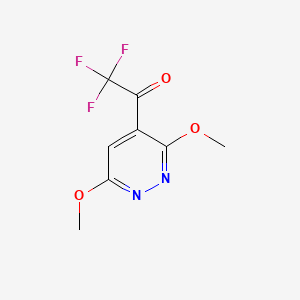
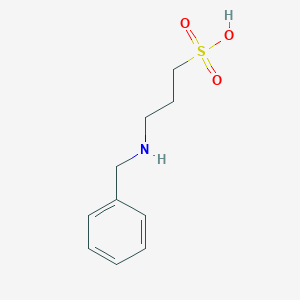
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

